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Get Quote

The Phase III clinical development program for fenebrutinib in Multiple Sclerosis (MS) comprises three

pivotal studies investigating its efficacy in different forms of the disease [1] [2].

Study
Name

Clinical
Phase

Patient
Population

Sample
Size

Treatment Arms
& Dosing
Regimen

Treatment
Duration

Primary
Endpoint(s)

| FENhance 1 & 2 [1] [2] | Phase III | Relapsing Multiple Sclerosis (RMS) | ~1,497 total (across two trials) |

1: Fenebrutinib 200 mg orally twice daily + Teriflunomide-matching placebo once daily. 2: Teriflunomide

14 mg orally once daily + Fenebrutinib-matching placebo twice daily. | At least 96 weeks | Annualized

Relapse Rate (ARR) [1] [2]. | | FENtrepid [1] [2] [3] | Phase III | Primary Progressive Multiple Sclerosis

(PPMS) | 985 | 1: Fenebrutinib 200 mg orally twice daily + Ocrelizumab-matching placebo infusion every 6

months. 2: Ocrelizumab 600 mg IV infusion every 6 months + Fenebrutinib-matching placebo twice daily. |

At least 120 weeks | Time to onset of 12-week Composite Confirmed Disability Progression (cCDP12) [1]

[2]. |

Key Efficacy and Safety Outcomes

The following table summarizes the top-line efficacy and safety results from the recent Phase III trial

readouts.
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Outcome
Measure

FENhance 2 (RMS) vs.
Teriflunomide

FENtrepid (PPMS) vs. Ocrelizumab
Supporting Phase
II FENopta Data
(RMS)

Primary
Endpoint

Significantly reduced
Annualized Relapse Rate

(ARR) [1] [2].

Met primary endpoint; fenebrutinib
was non-inferior in delaying

composite confirmed disability
progression [1] [2] [4].

N/A

| Key Efficacy Results | N/A | A numerical benefit for fenebrutinib was observed as early as Week 24 and

lasted throughout the observation period [1] [2] [5]. | At 96 weeks in the Open-Label Extension (OLE): •

ARR of 0.06 (approx. one relapse every 17 years) [6]. • Zero new T1 gadolinium-enhancing (T1-Gd+)

lesions detected [6]. • No observed disability progression (EDSS) [6]. | | Safety Profile | Liver safety was

consistent with previous fenebrutinib studies. Additional data is under evaluation [1] [2]. | Liver safety was

consistent with previous fenebrutinib studies [1] [2]. | Safety profile consistent with previous studies. Most

common AEs (≥5%): COVID-19 (10%), UTI (10%), pharyngitis (6%), respiratory tract infection (5%).

Asymptomatic, reversible liver enzyme elevations were observed [6] [7]. |

Experimental Protocol & Workflow

The following diagram illustrates the design of the Phase III FENtrepid trial, which is representative of the

double-blind, double-dummy methodology used across the fenebrutinib Phase III program [1] [3].
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Screening Period (Up to 6 weeks)

Randomization (1:1)

Group A (n=~492)

Group B (n=~493)Fenebrutinib 200 mg
Oral, Twice Daily

Ocrelizumab-matching
Placebo IV

Ocrelizumab 600 mg
IV Infusion, Every 6 Months

Fenebrutinib-matching
Placebo Oral, Twice Daily

Double-Blind Treatment Period
(≥120 weeks)

Primary Endpoint Assessment:
Time to 12-week Composite CDP

Optional Open-Label Extension
(OLE) Phase

Click to download full resolution via product page

Diagram Title: Phase III FENtrepid Trial Design for PPMS
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Mechanism of Action and Scientific Rationale

Fenebrutinib's dosing regimen is designed to support its unique dual mechanism of action, which is

illustrated in the pathway diagram below.
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Oral Administration of
Fenebrutinib (200 mg BID)

Systemic Circulation

Blood-Brain Barrier (BBB)

Peripheral Action
(Targets B Cells)Central Nervous System (CNS)

Central Action
(Targets Microglia)

Inhibition of Bruton's Tyrosine Kinase (BTK)

Reduced acute inflammation
• Control of relapses

• Reduced ARR

Reduced chronic inflammation
• Addressing smoldering disease
• Slowing disability progression

Therapeutic Goal:
Comprehensive MS Care
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Diagram Title: Fenebrutinib's Dual Mechanism of Action in MS
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Fenebrutinib is an oral, reversible, and non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor [1] [7]. Its

optimized pharmacokinetic profile allows it to act both peripherally and centrally [1] [2]:

Peripheral B-Cell Inhibition: By inhibiting BTK in B-cells, fenebrutinib helps control the acute
inflammation that is responsible for clinical relapses in RMS [1].

Central Microglia Inhibition: As a CNS-penetrant molecule, fenebrutinib crosses the blood-brain
barrier to inhibit BTK inside the brain. This action on microglia (resident immune cells of the CNS)

addresses the chronic smoldering inflammation thought to be a key driver of long-term disability
progression in all forms of MS, including PPMS [1] [2] [5].

This dual inhibition underpins the potential of fenebrutinib to reduce both disease activity and disability

progression, addressing a key unmet need in MS treatment [1].

Conclusion

The robust Phase III program for fenebrutinib demonstrates a consistent and well-tolerated dosing regimen

of 200 mg orally, twice daily, across both relapsing and primary progressive forms of MS. The dual

mechanism of action, targeting both peripheral B-cells and central microglia, provides a strong scientific

rationale for its efficacy in reducing relapses and slowing disability progression. The research community

eagerly awaits the full data presentations and the results of the second RMS trial, FENhance 1, expected in

the first half of 2026 [1] [2] [8].
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[Online PDF]. Available at: [https://www.smolecule.com/products/b002954#fenebrutinib-dosing-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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